molecular formula C7H13NS B7856759 (R)-(-)-2-Hexyl isothiocyanate CAS No. 737000-95-2

(R)-(-)-2-Hexyl isothiocyanate

Cat. No.: B7856759
CAS No.: 737000-95-2
M. Wt: 143.25 g/mol
InChI Key: GCZWLZBNDSJSQF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Isothiocyanates in Phytochemistry

Isothiocyanates are not present in plants in their active form but exist as their precursors, glucosinolates. foodandnutritionjournal.org When plant tissues are damaged, for instance by chewing or cutting, the enzyme myrosinase is released and hydrolyzes the glucosinolates to form isothiocyanates. mdpi.commdpi.com This process is a key part of the plant's defense mechanism against herbivores and pathogens. mdpi.com The diversity of isothiocyanates is vast, with over 130 different types identified, each stemming from a different glucosinolate precursor. mdpi.com These compounds are liposoluble, allowing them to cross biological membranes, a property that is crucial for their bioactivity. mdpi.com

The chemical structure of isothiocyanates, characterized by the R–N=C=S group, makes them highly reactive. rjpharmacognosy.ir They readily undergo nucleophilic addition reactions with amines, alcohols, and thiols. smolecule.com This reactivity is fundamental to their biological effects.

Significance of Chiral Isothiocyanates in Biological Systems

Chirality, or the "handedness" of a molecule, plays a critical role in the biological activity of many compounds, including isothiocyanates. A chiral molecule and its non-superimposable mirror image, known as enantiomers, can exhibit markedly different biological effects. In the context of isothiocyanates like sulforaphane (B1684495), the chirality often arises from a stereogenic sulfur atom. mdpi.comresearchgate.netnih.govnih.gov

Research has demonstrated that the biological activity of these compounds is highly dependent on their specific stereochemistry. mdpi.comresearchgate.net For many chiral isothiocyanates, the naturally occurring (R)-enantiomer is the biologically active form, while the (S)-enantiomer may be inactive or possess significantly lower activity. mdpi.comresearchgate.netnih.govnih.gov This stereospecificity underscores the importance of isolating and studying individual enantiomers to fully understand their mechanisms of action and potential therapeutic applications.

Current Research Landscape of (R)-(-)-2-Hexyl Isothiocyanate

This compound is a specific chiral isothiocyanate that has drawn attention for its potential biological activities. smolecule.com Research into this compound is part of a broader investigation into the structure-activity relationships of various isothiocyanates. Studies have compared the efficacy of different isomers, such as 1-hexyl and 2-hexyl derivatives, to understand how the position of the isothiocyanate group on the alkyl chain influences its biological effects. researchgate.net

Current research indicates that this compound and its related compounds possess a range of interesting properties, including potential applications in agriculture as natural pesticides and in the food industry as flavoring agents. smolecule.com Furthermore, its bioactivity, particularly its potential anticancer properties, makes it a subject of interest for pharmaceutical research and development. smolecule.com The investigation into its interactions with biological systems, such as its ability to modulate enzyme activity and influence metabolic pathways, is an active area of study. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-isothiocyanatohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZWLZBNDSJSQF-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309971
Record name (2R)-2-Isothiocyanatohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-95-2
Record name (2R)-2-Isothiocyanatohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Isothiocyanatohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of R 2 Hexyl Isothiocyanate

Glucosinolate Precursors and Enzymatic Hydrolysis Mechanisms

The biosynthesis of (R)-(-)-2-Hexyl isothiocyanate begins with its parent glucosinolate. Glucosinolates are a class of plant secondary metabolites characterized by a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain derived from an amino acid. nih.govtandfonline.com The specific precursor for 2-Hexyl isothiocyanate is believed to be derived from a glucosinolate with a corresponding hexyl side chain, synthesized through the plant's metabolic pathways, primarily from the amino acid methionine. nih.gov

The formation of isothiocyanates is catalyzed by the enzyme myrosinase (EC 3.2.1.147), a thioglucoside glucohydrolase. creative-enzymes.comtaylorandfrancis.com In intact plant tissue, glucosinolates and myrosinase are physically segregated within different cells or cellular compartments. acs.orgwur.nl When the plant tissue is damaged, for instance by herbivores, pathogens, or mechanical processing like chopping or chewing, this compartmentalization is disrupted. wur.nlfrontiersin.org

This disruption brings the glucosinolate substrate into contact with myrosinase, initiating the hydrolysis process. nih.govmdpi.com The mechanism involves the following steps:

Myrosinase cleaves the β-thioglucoside bond of the glucosinolate, releasing a molecule of D-glucose. wikipedia.org

This cleavage results in the formation of an unstable intermediate, a thiohydroximate-O-sulfonate (aglycone). tandfonline.comtaylorandfrancis.com

The aglycone then undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, which involves the elimination of a sulfate group. taylorandfrancis.comwikipedia.org

This rearrangement leads to the formation of the corresponding isothiocyanate, in this case, this compound. creative-enzymes.comwikipedia.org

This entire process is often referred to as the "mustard oil bomb" and serves as a sophisticated chemical defense mechanism for the plant. wur.nl

Distribution of Glucosinolate Precursors in Plant Species

Glucosinolates, the precursors to isothiocyanates, are characteristic secondary metabolites of the order Brassicales, which includes the economically important family Brassicaceae (or Cruciferae). nih.govfrontiersin.org This family comprises a wide array of commonly consumed vegetables, and the specific glucosinolate profile can vary significantly between species and even between different cultivars or developmental stages of the same plant. nih.govfrontiersin.org

While the specific distribution of the precursor for this compound is not as extensively documented as that for other isothiocyanates like sulforaphane (B1684495) or allyl isothiocyanate, its presence is tied to plants containing the corresponding hexyl-glucosinolate. Research into the glucosinolate profiles of various Brassica species is ongoing. For example, studies have identified a range of aliphatic glucosinolates in vegetables like broccoli, cabbage, and cauliflower. frontiersin.org The concentration and type of glucosinolates can also be influenced by the age of the plant tissue, with younger leaves often containing higher concentrations than older ones. chemrxiv.org

Table 1: Examples of Glucosinolates and their Resulting Isothiocyanates in Common Brassica Vegetables

Glucosinolate PrecursorResulting IsothiocyanateCommonly Found In
GlucoraphaninSulforaphaneBroccoli, Cauliflower mdpi.comfrontiersin.org
SinigrinAllyl isothiocyanateCabbage, Brussels Sprouts, Mustard tandfonline.comfrontiersin.org
GlucoiberinIberinCauliflower, Savoy Cabbage frontiersin.org
GlucotropaeolinBenzyl (B1604629) isothiocyanateGarden cress, Papaya seeds tandfonline.com
GluconasturtiinPhenethyl isothiocyanateWatercress, Horseradish tandfonline.com

This table provides examples of well-studied glucosinolate-isothiocyanate pairs and is not exhaustive. The specific precursor for this compound is a type of aliphatic glucosinolate.

Role of Myrosinase Activity and Regulation in this compound Formation

The formation of this compound is critically dependent on the activity of the myrosinase enzyme. researchgate.net Myrosinase activity is a key regulatory point in the plant's defense system. frontiersin.org The efficiency and outcome of the hydrolysis reaction can be influenced by several physiological and environmental factors.

The pH of the cellular environment plays a crucial role. At a neutral pH (typically between 5 and 7), the enzymatic hydrolysis of glucosinolates primarily yields isothiocyanates. acs.orgwikipedia.orgnih.gov However, under more acidic conditions (pH < 3), the reaction pathway can shift, favoring the formation of nitriles instead of isothiocyanates. wikipedia.org

Furthermore, the presence of specific protein cofactors can modulate the end products of the hydrolysis. nih.gov For instance, epithiospecifier proteins (ESPs), when present, can direct the reaction towards the formation of epithionitriles or nitriles, even at neutral pH, thereby reducing the yield of isothiocyanates. frontiersin.orgresearchgate.net The activity of these regulatory proteins can vary between different plant species and tissues, adding another layer of complexity to the control of isothiocyanate formation. nih.gov The availability of cofactors like ferrous ions (Fe²⁺) can also influence the reaction, promoting nitrile formation. wikipedia.orgnih.gov Therefore, the final amount of this compound produced from its glucosinolate precursor is a result of the interplay between substrate availability, myrosinase activity, and the specific biochemical conditions present at the site of tissue damage.

Table 2: Factors Influencing the Products of Glucosinolate Hydrolysis

FactorConditionPredominant Product
pH Neutral (pH 5-7)Isothiocyanates wikipedia.orgnih.gov
Acidic (pH < 3)Nitriles wikipedia.org
Cofactors Presence of Epithiospecifier Proteins (ESP)Nitriles, Epithionitriles frontiersin.orgresearchgate.net
Presence of Ferrous Ions (Fe²⁺)Nitriles wikipedia.orgnih.gov
Absence of ESP and Fe²⁺Isothiocyanates wikipedia.org

Synthetic Methodologies for R 2 Hexyl Isothiocyanate

Strategies for Isothiocyanate Synthesis from Primary Amines

The conversion of primary amines into isothiocyanates is a fundamental transformation in organic chemistry. chemrxiv.org Due to the wide availability of primary amines, these methods are highly versatile for creating a diverse range of isothiocyanates. chemrxiv.orgrsc.org While traditional methods often employed highly toxic thiocarbonyl transfer agents like thiophosgene, contemporary research has focused on developing safer and more efficient protocols. chemrxiv.orggre.ac.uk The most prevalent modern strategies revolve around the reaction of a primary amine with carbon disulfide (CS2) to form a dithiocarbamate (B8719985) salt intermediate, which is subsequently decomposed to yield the isothiocyanate. chemrxiv.orgnih.gov

Dithiocarbamate Salt Decomposition Approaches

The most common pathway for synthesizing isothiocyanates from primary amines is through the formation and subsequent decomposition of a dithiocarbamate salt. nih.gov This process begins with the reaction of the primary amine with carbon disulfide, typically in the presence of a base like triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the dithiocarbamate salt in situ. chemrxiv.orgacs.org This intermediate is then treated with a desulfurylating agent, which promotes the elimination of a sulfur-containing byproduct to form the final isothiocyanate. chemrxiv.orgrsc.org

This two-step sequence, often performed in a one-pot manner, is widely applicable to both alkyl and aryl amines. nih.gov The choice of base and solvent can be crucial, especially for less reactive or electron-deficient amines. nih.gov The key to the synthesis lies in the second step: the effective decomposition of the dithiocarbamate salt. rsc.org

Direct Conversion Techniques

Direct conversion methods aim to transform primary amines into isothiocyanates in a single, streamlined step, often avoiding the isolation of intermediates. While the classic example is the use of the highly toxic thiophosgene, significant progress has been made in developing safer alternatives that act as thiocarbonyl transfer reagents. chemrxiv.orgrsc.org

One such approach involves the use of phenyl chlorothionoformate. This reagent can convert amines to isothiocyanates in the presence of a solid base like sodium hydroxide. organic-chemistry.org The methodology can be applied as a one-pot process, which is particularly effective for alkyl and electron-rich aryl isothiocyanates, or as a two-step approach that offers greater versatility for electron-deficient amines. chemrxiv.org Another set of techniques involves the in situ generation of thiocarbonyl fluoride (B91410) from reagents like CF3SiMe3 and elemental sulfur, which then reacts with the primary amine to yield the isothiocyanate. organic-chemistry.org These modern methods provide direct pathways to isothiocyanates while circumventing the need for hazardous reagents like thiophosgene. rsc.org

Reagent-Promoted Desulfurization Protocols

The critical step in the dithiocarbamate route is the decomposition of the salt, which is facilitated by a wide array of desulfurization reagents. rsc.org These reagents activate the dithiocarbamate, enabling the elimination of hydrogen sulfide (B99878) or a related species to form the R-N=C=S bond. acs.org The choice of reagent can influence reaction conditions, yields, and compatibility with other functional groups. gre.ac.uk

Over the years, numerous reagents have been developed for this purpose, moving from harsh classical reagents to milder and more efficient modern compounds. acs.orgnih.gov Many of these protocols are designed to be one-pot procedures, where the dithiocarbamate salt is generated and decomposed without isolation. nih.gov

Below is a table summarizing various desulfurization agents used in the synthesis of isothiocyanates from primary amines.

Desulfurization ReagentTypical Reaction ConditionsKey AdvantagesReference
Tosyl Chloride (TsCl)Amine, CS₂, Et₃N, then TsCl; Room temperatureMild conditions, good yields for various amines. acs.orgorganic-chemistry.org
Triflic Anhydride (Tf₂O)Amine, CS₂, Et₃N in CH₂Cl₂ at 0°C, then Tf₂OMild protocol with good to excellent yields. ijacskros.com
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Amine, CS₂, Boc₂O; Produces volatile by-products.Clean reaction with easily removable by-products. gre.ac.ukgoogle.com
Sodium Persulfate (Na₂S₂O₈)Amine, CS₂ in water under basic conditions.Green chemistry approach using water as a solvent. rsc.org
Iodine (I₂)Amine, CS₂, I₂, TBAI in DMSO at room temperature.Inexpensive and green reagent, short reaction times. chemrxiv.orgrsc.org
Cyanuric ChlorideAmine, CS₂ in aqueous conditions.Facile one-pot process in water. nih.gov
DMT/NMM/TsO⁻Amine, CS₂, base, then reagent; Microwave assistance.Effective for amino acid derivatives, low racemization. nih.govnih.gov

Novel Synthetic Routes and Green Chemistry Applications

Recent advancements in isothiocyanate synthesis have focused on developing more sustainable and environmentally friendly methods. rsc.org These "green" approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and simplify purification procedures. tandfonline.com

Key developments in this area include:

Aqueous Synthesis : Methods have been developed that use water as the solvent, which is a significant improvement over volatile organic solvents. rsc.org The use of reagents like sodium persulfate or cyanuric chloride enables the efficient one-pot synthesis of isothiocyanates from amines and CS2 in aqueous media. nih.govrsc.org

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the conversion of dithiocarbamates to isothiocyanates, often leading to higher yields in shorter reaction times. nih.govtandfonline.com This technique has been successfully applied to the synthesis of both aliphatic and aromatic isothiocyanates. mdpi.com

Photocatalysis : A visible-light-driven method has been reported for synthesizing isothiocyanates from primary amines and carbon disulfide under metal-free conditions. organic-chemistry.org This approach uses a photocatalyst like Rose Bengal and green LED light, offering a mild and environmentally friendly pathway. organic-chemistry.org

Electrochemical Synthesis : An electrochemical method provides a practical, supporting-electrolyte-free conversion of primary amines to isothiocyanates. The process involves the in situ formation of the dithiocarbamate salt followed by its anodic desulfurization. gre.ac.uk

Catalytic Routes : The use of catalytic amounts of amine bases, such as DBU, to promote the sulfurization of isocyanides with elemental sulfur represents a move away from the traditional amine + CS2 pathway. rsc.org This method has been optimized for use with benign solvents like Cyrene™. rsc.org

These novel routes offer promising alternatives for the synthesis of (R)-(-)-2-Hexyl isothiocyanate, with potential benefits in terms of environmental impact, safety, and efficiency.

Chemical Reactivity and Derivatization Studies of R 2 Hexyl Isothiocyanate

Nucleophilic Addition Reactions with Bio-relevant Nucleophiles

The primary mechanism of action for isothiocyanates in a biological context involves the covalent modification of proteins and peptides through nucleophilic addition to the central carbon atom of the isothiocyanate group. The most significant bio-relevant nucleophiles are the thiol group of cysteine residues and the primary amino group of lysine residues within proteins.

The reaction of an isothiocyanate with a thiol group results in the formation of a dithiocarbamate (B8719985) adduct. With an amino group, the product is a thiourea. The selectivity of these reactions is highly dependent on the pH of the surrounding medium. Under neutral to slightly acidic conditions, the thiol group of cysteine is a more potent nucleophile, favoring the formation of dithiocarbamates. Conversely, under alkaline conditions, the deprotonated amino group of lysine becomes more nucleophilic, leading to the preferential formation of thioureas.

Table 1: General Nucleophilic Addition Reactions of Isothiocyanates

NucleophileFunctional GroupReaction ProductGeneral Conditions
CysteineThiol (-SH)DithiocarbamateNeutral to slightly acidic pH
LysineAmine (-NH2)ThioureaAlkaline pH

Chemical Modifications and Analog Synthesis

The reactivity of the isothiocyanate group in (R)-(-)-2-Hexyl isothiocyanate allows for its use as a versatile scaffold for the synthesis of various derivatives and analogs. By reacting it with a range of nucleophiles, a library of compounds with diverse functionalities can be generated.

For instance, reaction with primary or secondary amines can yield a series of N-substituted thiourea derivatives. Similarly, reaction with thiols can produce a variety of dithiocarbamates. These chemical modifications can be employed to modulate the physicochemical properties of the parent compound, such as its solubility, stability, and biological activity. Furthermore, the synthesis of analogs with reporter groups, such as fluorophores or biotin, can facilitate the study of its biological targets and mechanisms of action.

Applications in Affinity Labeling and Bioconjugation for Protein Studies

The ability of this compound to covalently modify proteins makes it a potential tool for affinity labeling and bioconjugation in proteomics and chemical biology. Affinity labeling is a technique used to identify and characterize the binding sites of small molecules on their protein targets.

In this approach, an isothiocyanate-based probe can be used to covalently label its target protein. Subsequent enzymatic digestion of the protein and analysis by mass spectrometry can identify the specific amino acid residue that was modified, thereby providing insights into the binding pocket.

Bioconjugation involves the covalent attachment of a molecule to a protein to impart new properties or functions. This compound could be conjugated to proteins to introduce a hydrophobic hexyl group, which could be useful for studying protein-membrane interactions or for the development of protein-based therapeutics. The pH-dependent selectivity of the isothiocyanate group for cysteine or lysine residues can be exploited to achieve a degree of site-specificity in the bioconjugation process.

Table 2: Potential Applications in Protein Studies

ApplicationDescriptionKey Principle
Affinity LabelingIdentification of binding sites on target proteins.Covalent modification of amino acid residues within the binding pocket.
BioconjugationAttachment of the molecule to a protein to alter its properties.Covalent bond formation with surface-exposed nucleophilic amino acids.

Biological Activities and Molecular Mechanisms of R 2 Hexyl Isothiocyanate

Modulation of Cellular Signaling Pathways

Nrf2/ARE Pathway Activation and Antioxidant Response

There is no specific information available in the scientific literature regarding the activation of the Nrf2/ARE pathway by (R)-(-)-2-Hexyl isothiocyanate and its subsequent antioxidant response.

NF-κB Pathway Modulation and Anti-inflammatory Effects

Specific studies on the modulation of the NF-κB pathway and the resulting anti-inflammatory effects of this compound are not available.

Mitogen-Activated Protein Kinase (MAPK) Cascades Regulation

The regulation of Mitogen-Activated Protein Kinase (MAPK) cascades by this compound has not been specifically investigated in the available research.

PI3K/AKT/mTOR Pathway Interactions

There is no available data on the interactions of this compound with the PI3K/AKT/mTOR pathway.

JAK2/STAT3 Signaling Inhibition

Specific research on the inhibition of JAK2/STAT3 signaling by this compound is not present in the scientific literature.

Regulation of Biotransformation Enzyme Systems

Information regarding the specific effects of this compound on the regulation of biotransformation enzyme systems is not available.

Phase I Detoxification Enzyme Inhibition (e.g., Cytochrome P450)

This compound is part of a broader class of isothiocyanates (ITCs) that have been studied for their effects on drug-metabolizing enzymes. Phase I detoxification primarily involves the cytochrome P450 (CYP) superfamily of enzymes, which are responsible for the initial modification of a wide range of xenobiotics, including drugs and carcinogens. The inhibition of these enzymes can be a critical mechanism for chemoprevention, as it can prevent the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms.

Research into the structure-activity relationship of various ITCs has demonstrated that their ability to inhibit CYP enzymes is influenced by the nature of their side chains. Studies have shown that arylalkyl ITCs, for instance, display potent inhibitory activity against specific CYP isozymes. For example, phenethyl isothiocyanate (PEITC) has been shown to inhibit the dealkylation of substrates for CYP1A1, CYP1A2, and CYP2B1. nih.gov The inhibitory potency of ITCs often increases with the length of the alkyl chain, up to a certain point, after which it may decline. nih.gov

While direct studies on this compound are limited in the provided results, the general trend observed for alkyl ITCs suggests that the hexyl group would confer significant inhibitory activity. The inhibition of CYP enzymes by ITCs is a key mechanism underlying their potential anticarcinogenic effects, as it can reduce the activation of environmental carcinogens. nih.govmdpi.com

Phase II Detoxification Enzyme Induction (e.g., Glutathione (B108866) S-Transferase, Quinone Reductase, UDP-Glucuronosyl Transferase)

In contrast to their inhibitory effects on Phase I enzymes, isothiocyanates are well-documented inducers of Phase II detoxification enzymes. These enzymes play a crucial role in promoting the excretion of carcinogens and other toxic compounds by conjugating them with endogenous molecules, thereby increasing their water solubility. casi.orgxcode.life Key Phase II enzymes induced by ITCs include Glutathione S-Transferases (GSTs), Quinone Reductase (QR), and UDP-Glucuronosyl Transferases (UGTs). casi.orgnih.govnih.gov

Studies have shown that various plant-derived ITCs can significantly increase the activity of GST and QR in different tissues. nih.gov For example, compounds like sulforaphane (B1684495) and allyl isothiocyanate have been shown to induce these enzymes in vivo. nih.gov The induction of Phase II enzymes is a critical mechanism of chemoprevention, as it enhances the detoxification and elimination of potential carcinogens. casi.orgnih.gov

The induction of these enzymes is often mediated by the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway. mdpi.com Isothiocyanates can react with Keap1, a repressor of Nrf2, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of genes encoding for Phase II enzymes. mdpi.com While specific data on this compound is not detailed, the general mechanism of action for ITCs strongly suggests its potential to induce these protective enzymes.

Enzyme FamilyExamplesFunction
Phase I Detoxification Cytochrome P450 (CYP)Modifies xenobiotics, sometimes activating pro-carcinogens. mdpi.comnih.gov
Phase II Detoxification Glutathione S-Transferases (GSTs), Quinone Reductase (QR), UDP-Glucuronosyl Transferases (UGTs)Conjugates xenobiotics to increase water solubility and facilitate excretion. casi.orgxcode.lifefrontiersin.org

Cellular and Subcellular Effects

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

A significant body of research indicates that isothiocyanates can inhibit the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M phase. nih.govnih.govnih.gov This phase of the cell cycle is a critical checkpoint that ensures the cell is ready for mitosis. By arresting cells at this stage, ITCs can prevent the division of damaged cells, providing an opportunity for DNA repair or, alternatively, triggering apoptosis.

Studies on various ITCs, such as allyl isothiocyanate and phenethyl isothiocyanate, have demonstrated their ability to cause an accumulation of cells in the G2/M phase in different cancer cell lines. nih.govnih.gov This effect is often associated with the modulation of key cell cycle regulatory proteins. For instance, ITCs can reduce the activity and protein levels of the CDK1/cyclin B complex, which is essential for entry into mitosis. nih.gov The induction of G2/M arrest is a key mechanism by which ITCs exert their anti-proliferative effects. nih.govnih.govmdpi.com

Apoptosis Induction Pathways (e.g., Caspase Activation, Mitochondrial Pathways)

In addition to cell cycle arrest, isothiocyanates are potent inducers of apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov This process is crucial for eliminating abnormal or cancerous cells. ITCs can trigger apoptosis through multiple pathways, with the mitochondrial pathway being a central mechanism. mdpi.comnih.govmdpi.com

The mitochondrial pathway of apoptosis involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. mdpi.commdpi.commdpi.com This, in turn, activates a cascade of caspases, which are proteases that execute the apoptotic program. mdpi.comsemanticscholar.org Specifically, the release of cytochrome c leads to the activation of caspase-9, which then activates downstream executioner caspases like caspase-3. nih.govmdpi.com Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov

Studies on various ITCs have consistently shown their ability to induce caspase activation and mitochondrial depolarization in cancer cells. nih.govnih.govnih.gov

Apoptotic EventKey Molecules Involved
Mitochondrial Depolarization Bcl-2 family proteins (e.g., Bax, Bcl-2)
Cytochrome c Release Mitochondria
Caspase Activation Caspase-9, Caspase-3
Execution of Apoptosis Cleavage of cellular proteins by caspases

Anti-angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. nih.gov Several isothiocyanates have been shown to possess anti-angiogenic properties, thereby interfering with this crucial aspect of cancer progression. nih.govpnrjournal.com

The anti-angiogenic effects of ITCs are mediated through various molecular mechanisms. They can inhibit key signaling pathways involved in angiogenesis, such as those regulated by hypoxia-inducible factor (HIF) and vascular endothelial growth factor (VEGF). nih.gov For instance, some ITCs can downregulate the expression of VEGF, a potent pro-angiogenic factor, and its receptor, VEGFR2. While some ITCs like erucin (B1671059) have shown pro-angiogenic properties at certain concentrations, the broader class of compounds is more commonly associated with anti-angiogenic activity in the context of cancer. nih.govpnrjournal.comnih.govmdpi.com

Epigenetic Regulation

Emerging evidence suggests that isothiocyanates can exert their biological effects through epigenetic mechanisms, which involve heritable changes in gene expression without altering the DNA sequence itself. nih.govnih.govmdpi.com These mechanisms include DNA methylation and histone modifications.

One of the key epigenetic targets of ITCs is histone deacetylase (HDAC). Inhibition of HDAC activity by ITCs like phenylhexyl isothiocyanate can lead to the hyperacetylation of histones, which results in a more open chromatin structure. nih.gov This can increase the accessibility of tumor suppressor genes, such as p21, to the transcriptional machinery, leading to their increased expression. nih.gov The upregulation of p21 can, in turn, contribute to cell cycle arrest and apoptosis. nih.gov

Furthermore, some phytochemicals have been shown to influence DNA methylation, another important epigenetic modification. nih.gov While direct evidence for this compound is not available in the provided search results, the known epigenetic effects of other ITCs suggest that this could be a relevant mechanism of action. nih.govnih.gov

Impact on Oxidative Stress Markers

This compound and its derivatives play a significant role in modulating cellular oxidative balance. The major analogue from wasabi, (R)-(−)-1-isothiocyanato-6-(methylsulfinyl)-hexane, also known as (R)-6-HITC, has been shown to mitigate oxidative stress in murine peritoneal macrophages stimulated by lipopolysaccharide (LPS). acs.org This activity involves the suppression of key oxidative stress markers, including reactive oxygen species (ROS) and nitric oxide (NO). acs.org

The mechanism for this antioxidant effect involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. acs.orgmdpi.com Under normal conditions, Nrf2 is retained in the cytoplasm by Keap1. mdpi.com In the presence of an oxidative stimulus or inducers like isothiocyanates, Nrf2 is released and translocates to the nucleus. There, it binds to the antioxidant response element (ARE), upregulating the transcription of protective enzymes like HO-1, which helps restore cellular homeostasis. mdpi.com

Conversely, in some cellular contexts, particularly in cancer cells, isothiocyanates like phenethyl isothiocyanate (PEITC) have been observed to induce or promote oxidative stress. nih.govresearchgate.netup.edu.mx This pro-oxidant activity can lead to the depletion of intracellular glutathione (GSH), resulting in elevated ROS levels that can trigger apoptosis in malignant cells. nih.govmdpi.com

Table 1: Effects of Hexyl Isothiocyanate Analogues on Oxidative Stress Markers Below is an interactive table summarizing the observed effects. You can sort the data by clicking on the column headers.

MarkerEffectCellular ModelCompound Studied
Reactive Oxygen Species (ROS)SuppressionLPS-stimulated murine peritoneal macrophages(R)-6-HITC
Nitric Oxide (NO)SuppressionLPS-stimulated murine peritoneal macrophages(R)-6-HITC
Nrf2/HO-1 PathwayActivationLPS-stimulated murine peritoneal macrophages(R)-6-HITC
Reactive Oxygen Species (ROS)InductionHeLa Cancer Stem CellsPhenethyl Isothiocyanate (PEITC)

Effects on Specific Enzymes (e.g., COX-2, iNOS, mPGES-1)

A key aspect of the anti-inflammatory activity of hexyl isothiocyanate derivatives is their ability to suppress the expression and function of pro-inflammatory enzymes. Research has demonstrated that 6-MSITC, the major bioactive isothiocyanate in wasabi, strongly suppresses cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

More specifically, the natural enantiomer (R)-6-HITC has been shown to downregulate the protein expression of iNOS, COX-2, and microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) in LPS-stimulated macrophages. acs.org These enzymes are critical mediators of the inflammatory cascade. iNOS produces large quantities of nitric oxide, a pro-inflammatory molecule, while the COX-2 and mPGES-1 enzymes work in concert to produce prostaglandin E2 (PGE2), a key mediator of pain and inflammation. nih.govmanchester.ac.ukfrontiersin.org By inhibiting these enzymes, (R)-6-HITC effectively reduces the production of inflammatory mediators. acs.org The inhibitory potency of these compounds is influenced by structural features, such as the length of the alkyl chain and the presence of the methylsulfinyl group. nih.govresearchgate.net

Table 2: Inhibitory Effects of Hexyl Isothiocyanate Analogues on Pro-Inflammatory Enzymes This interactive table provides a summary of the enzymatic inhibition. Use the search bar to filter results.

EnzymeEffectCellular ModelCompound Studied
Inducible Nitric Oxide Synthase (iNOS)Downregulation of protein expressionLPS-stimulated murine peritoneal macrophages(R)-6-HITC
Cyclooxygenase-2 (COX-2)Downregulation of protein expressionLPS-stimulated murine peritoneal macrophages(R)-6-HITC
Microsomal Prostaglandin E Synthase-1 (mPGES-1)Downregulation of protein expressionLPS-stimulated murine peritoneal macrophages(R)-6-HITC
Inducible Nitric Oxide Synthase (iNOS)Strong SuppressionMacrophages6-MSITC
Cyclooxygenase-2 (COX-2)Strong SuppressionMacrophages6-MSITC

Interactions with Biological Macromolecules and Cellular Components

The electrophilic nature of the isothiocyanate functional group (–N=C=S) is central to its biological activity, enabling it to react with nucleophilic cellular components such as proteins and peptides.

Cysteine Residue Modification in Proteins

The isothiocyanate group readily reacts with the thiol (sulfhydryl) groups of cysteine residues within proteins. This covalent modification results in the formation of a dithiocarbamate (B8719985) linkage. This reaction is highly efficient and can occur under physiological conditions. The reactivity of isothiocyanates with thiol groups is generally favored over reactions with other nucleophilic residues like the amine groups of lysine, particularly at neutral or slightly acidic pH. This selectivity allows isothiocyanates to target specific cysteine residues in proteins, thereby altering their structure and function. This mechanism is a key contributor to the diverse biological effects of these compounds, including enzyme inhibition and modulation of signaling pathways.

Interaction with Glutathione (GSH)

Glutathione (GSH) is a crucial intracellular antioxidant and a key molecule in detoxification pathways. Isothiocyanates, including this compound, interact directly with GSH. The electrophilic carbon of the isothiocyanate group is attacked by the nucleophilic thiol of the cysteine residue in GSH. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferase (GST) enzymes, forms a glutathione S-conjugate (a dithiocarbamate).

This conjugation is a primary route for the metabolism and elimination of isothiocyanates. However, this process also leads to the depletion of the cellular pool of reduced GSH. A significant reduction in GSH levels can disrupt the cell's redox balance, potentially leading to an increase in oxidative stress, an effect that has been observed in cancer cells treated with isothiocyanates. mdpi.com

Structure Activity Relationship Studies of R 2 Hexyl Isothiocyanate

Influence of Alkyl Chain Length and Branching on Biological Activity

The length and branching of the alkyl chain in isothiocyanates are critical determinants of their biological efficacy. Generally, an increase in the length of the alkyl chain in arylalkyl isothiocyanates correlates with enhanced biological activity. For instance, studies on the inhibition of certain cancer-related processes have shown that longer chain arylalkyl isothiocyanates, such as 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC), exhibit greater inhibitory effects than their shorter-chain counterparts like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) nih.gov. This trend is attributed to increased lipophilicity, which may enhance cell membrane permeability and interaction with intracellular targets.

While direct studies on a homologous series including (R)-(-)-2-Hexyl isothiocyanate are limited, the principle that lipophilicity and chain length modulate activity is well-established for aliphatic isothiocyanates as well. The cytotoxic effects of some isothiocyanates have been shown to increase with the length of the alkyl chain up to a certain point, after which a decrease in activity is observed nih.gov. This suggests an optimal chain length for maximal biological activity, which is likely influenced by the specific biological endpoint being measured and the cellular context.

Branching of the alkyl chain can also impact biological activity. While less studied than chain length, branching can affect the steric hindrance and electronic properties of the isothiocyanate, potentially altering its reactivity and interaction with target molecules. For short-chain aliphatic isothiocyanates, these structural modifications can influence their universal cellular effects, such as growth inhibition scienceopen.com.

Table 1: Effect of Alkyl Chain Length of Arylalkyl Isothiocyanates on the Inhibition of NNK-induced Lung Neoplasia in A/J mice

CompoundAlkyl Chain LengthTumor Multiplicity Reduction (%)
Benzyl isothiocyanate (BITC)1No significant effect
Phenethyl isothiocyanate (PEITC)264
3-Phenylpropyl isothiocyanate (PPITC)396
4-Phenylbutyl isothiocyanate (PBITC)496

Data compiled from studies on arylalkyl isothiocyanates, illustrating the general trend of increased activity with longer alkyl chains. jst.go.jp

Impact of Stereochemistry on Biological Properties and Reactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many compounds, as it can significantly affect their interaction with chiral biological targets such as enzymes and receptors. For chiral isothiocyanates like this compound, the specific spatial orientation of the isothiocyanate group and the alkyl chain can lead to differences in biological properties and reactivity between enantiomers.

While research specifically comparing the (R) and (S) enantiomers of 2-hexyl isothiocyanate is not extensively available, the principle of stereoselectivity is fundamental in pharmacology and biochemistry. In other chiral compounds, it has been demonstrated that different enantiomers can exhibit vastly different biological activities, with one enantiomer being potent while the other is inactive or even has an opposing effect mdpi.com. This is often due to the specific fit required for interaction with a biological target. For instance, the uptake of some chiral molecules into cells can be stereoselective, mediated by specific transport systems mdpi.com.

The reactivity of the isothiocyanate group itself, which is key to its biological effects, could also be influenced by the stereochemistry of the molecule. The orientation of the surrounding alkyl group may affect the accessibility of the electrophilic carbon atom of the isothiocyanate to nucleophilic attack by cellular thiols, such as those in glutathione (B108866) and cysteine residues of proteins.

Correlation of Chemical Structure with Modulation of Specific Cellular Pathways

The chemical structure of an isothiocyanate is a key determinant of its ability to modulate specific cellular pathways, including those involved in cytoprotection and apoptosis (programmed cell death). The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic cellular targets, thereby triggering a cascade of downstream events.

Activation of the Nrf2-ARE Pathway:

A primary mechanism of action for many isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those encoding for antioxidant and phase II detoxification enzymes oregonstate.edu. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and activate the transcription of ARE-dependent genes jst.go.jpnih.gov.

The potency of Nrf2 activation can be influenced by the structure of the isothiocyanate. For instance, studies on 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) have shown that it effectively activates the Nrf2 pathway, leading to the upregulation of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and increased glutathione biosynthesis jst.go.jpnih.govnih.gov. While direct data for this compound is scarce, as an aliphatic isothiocyanate, it is plausible that it also engages this pathway.

Induction of Apoptosis:

Isothiocyanates can induce apoptosis in various cell types, a process that is often linked to their anticancer properties. The structural features of an isothiocyanate, such as the nature of its side chain, can influence its apoptotic potency nih.gov. The induction of apoptosis by isothiocyanates can occur through multiple mechanisms, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins frontiersin.orgnih.gov.

For example, 6-phenylhexyl isothiocyanate has been shown to induce apoptosis and inhibit the growth of leukemia cells nih.gov. Similarly, 6-(methylsulfinyl)hexyl isothiocyanate has been identified as an apoptosis-inducing component in wasabi frontiersin.orgnih.gov. The ability of an isothiocyanate to trigger these apoptotic pathways is dependent on its chemical structure, which dictates its cellular uptake, distribution, and interaction with specific molecular targets.

Table 2: Modulation of Cellular Pathways by Isothiocyanates

IsothiocyanateCellular PathwayObserved Effect
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC)Nrf2-AREActivation and upregulation of NQO1 nih.govnih.gov
6-(Methylsulfinyl)hexyl isothiocyanate (6-MSITC)ApoptosisInduction in colorectal cancer cells nih.gov
6-Phenylhexyl isothiocyanate (PHITC)ApoptosisInduction in leukemia cells nih.gov

Comparative Analysis with Other Isothiocyanate Analogs

To understand the unique biological profile of this compound, it is useful to compare it with other well-studied isothiocyanate analogs. These comparisons highlight how variations in chemical structure lead to differences in biological activity.

Aliphatic vs. Aromatic Isothiocyanates:

Isothiocyanates can be broadly categorized into aliphatic (like this compound and sulforaphane) and aromatic (like PEITC and BITC) compounds. This structural difference often translates to different biological activities. Aromatic isothiocyanates are generally more potent antimicrobial agents than aliphatic ones foodandnutritionjournal.org. In terms of anticancer activity, both classes have shown efficacy, but their potency can vary depending on the specific compound and the cancer cell type being investigated. For example, in some studies, BITC has shown greater potency in reducing the viability of certain leukemia cells compared to the aliphatic isothiocyanate sulforaphane (B1684495) researchgate.net.

Comparison with Sulforaphane:

Sulforaphane, a well-known isothiocyanate from broccoli, has a four-carbon chain with a sulfinyl group. In contrast, this compound has a six-carbon chain. This difference in chain length and the absence of the sulfinyl group in 2-hexyl isothiocyanate would be expected to alter its polarity and reactivity, likely leading to differences in its biological activity profile. While both are aliphatic isothiocyanates and may share some common mechanisms like Nrf2 activation, the potency and spectrum of their effects are likely to differ jst.go.jporegonstate.edu.

Comparison with Phenethyl Isothiocyanate (PEITC):

PEITC is an aromatic isothiocyanate with a two-carbon chain attached to a phenyl group. Compared to this compound, PEITC has a significantly different structure due to the presence of the aromatic ring. This structural difference has been shown to be important for its biological activity. For example, a synthetic analog of PEITC, 2-(2-pyridyl) ethyl ITC, showed enhanced biological activity compared to the aliphatic sulforaphane, highlighting the importance of the side chain structure nih.gov.

Table 3: Comparative Cytotoxicity of Isothiocyanate Analogs

IsothiocyanateClassCell LineIC50 (µM)
Benzyl isothiocyanate (BITC)AromaticSKM-1 (Leukemia)Lower than SFN
Sulforaphane (SFN)AliphaticSKM-1 (Leukemia)Higher than BITC
Allyl isothiocyanate (AITC)AliphaticHeLa (Cervical Cancer)~10
Benzyl isothiocyanate (BITC)AromaticHeLa (Cervical Cancer)~2.5
Phenethyl isothiocyanate (PEITC)AromaticHeLa (Cervical Cancer)~2.5

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from various studies to illustrate the relative potency of different isothiocyanates. nih.govresearchgate.net

Conclusion and Future Research Directions

Emerging Research Avenues and Potential Directions

Given the well-documented biological activities of the broader isothiocyanate (ITC) class, several promising research avenues can be proposed for (R)-(-)-2-Hexyl isothiocyanate. Future investigations could unlock its potential applications in biomedicine and agriculture.

Chirality-Dependent Bioactivity: A primary research direction is the investigation of this compound's stereospecific effects. The biological activity of chiral molecules can differ significantly between enantiomers. Comparative studies between this compound and its (S)-(+)- counterpart are essential to determine if one form is more potent or exhibits a different mechanism of action. This is crucial for potential therapeutic development, where a specific stereoisomer may offer higher efficacy. nih.govmdpi.com

Anticancer and Chemopreventive Potential: Isothiocyanates are widely recognized for their anticancer properties, which include inducing apoptosis, arresting the cell cycle, and modulating carcinogen metabolism. nih.govaacrjournals.orgnih.gov Future research should involve in vitro screening of this compound against various cancer cell lines, followed by in vivo studies in animal models. Mechanistic studies could explore its interaction with key cellular pathways, such as the Keap1-Nrf2 antioxidant response pathway, which is a common target for ITCs. nih.govmdpi.com

Anti-inflammatory and Neuroprotective Effects: Many ITCs exhibit potent anti-inflammatory and antioxidant properties. nih.govrsc.orgfoodandnutritionjournal.org Research into this compound could explore its ability to modulate inflammatory pathways (e.g., NF-κB) and protect against oxidative stress. Given that some ITCs can cross the blood-brain barrier, investigating its potential neuroprotective effects in models of neurodegenerative diseases is another compelling avenue. mdpi.com

Antimicrobial and Agricultural Applications: The antimicrobial properties of ITCs against a range of bacteria and fungi are well-established. foodandnutritionjournal.org this compound could be evaluated as a natural antimicrobial agent for food preservation or as a biopesticide in agriculture, offering a potentially biodegradable alternative to synthetic chemicals. chemrxiv.orgnih.gov

Methodological Advancements Facilitating Isothiocyanate Research

Recent progress in synthetic chemistry, purification, and analytical techniques has been pivotal in advancing isothiocyanate research. These advancements are crucial for overcoming challenges associated with the reactivity and instability of ITCs and will be instrumental in studying lesser-known compounds like this compound.

Advanced Synthesis Methods: Modern organic synthesis has moved towards more efficient and environmentally friendly methods for producing ITCs. Traditional methods often relied on toxic reagents like thiophosgene. mdpi.com Recent advancements include:

Sulfur-based Synthesis: The use of elemental sulfur as a sulfur source offers a more atom-efficient and greener alternative. mdpi.com

Catalytic Approaches: Novel catalytic systems, including copper-catalyzed reactions, allow for the synthesis of ITCs from a wider variety of starting materials, such as primary amines, under milder conditions. rsc.org

One-Pot Procedures: The development of one-pot, multi-component reactions streamlines the synthesis process, improving yields and reducing waste. Microwave-assisted synthesis has also emerged as a technique to accelerate reactions. nih.govmdpi.comnih.gov

Enantioselective Synthesis: For chiral ITCs like this compound, the development of stereoselective synthetic methods, such as those employing the tandem Staudinger/aza-Wittig reaction, is critical for producing enantiomerically pure samples for biological testing. nih.gov

Modern Purification and Analytical Techniques: The inherent instability and volatility of many ITCs present challenges for their isolation and quantification. foodandnutritionjournal.org Methodological improvements in this area have been significant:

Chromatography: High-performance liquid chromatography (HPLC) remains a cornerstone for the purification and analysis of ITCs. mdpi.com The development of new stationary phases and solvent systems has improved resolution and efficiency.

Mass Spectrometry (MS): The coupling of liquid chromatography with high-resolution mass spectrometry (LC-HRMS/MS) allows for highly sensitive and specific detection and quantification of ITCs and their metabolites in complex biological matrices, often without the need for derivatization. mdpi.comresearchgate.net

Eco-Friendly Extraction: There is a growing trend towards non-conventional, environmentally friendly extraction methods from natural sources, which can be applied to isolate novel ITCs for screening. researchgate.netnih.gov

New Tools for Mechanistic Studies: Advances in molecular and systems biology are providing deeper insights into how ITCs function. Tools like proteomics, transcriptomics, and in silico modeling help identify the cellular targets and signaling pathways modulated by these compounds, moving beyond single-target analysis to a more holistic understanding of their biological effects. nih.govnih.gov

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing (R)-(-)-2-hexyl isothiocyanate with high enantiomeric purity?

  • Methodological Answer : A two-step approach is recommended:

Amine precursor preparation : React hexylamine with a chiral auxiliary (e.g., (R)-BINOL derivatives) to ensure stereochemical control.

Isothiocyanate formation : Treat the amine with thiophosgene (CSCl₂) or carbon disulfide (CS₂) followed by oxidation. Use mild conditions (e.g., 0–5°C, inert atmosphere) to minimize racemization .
Validate purity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis.

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices (e.g., plant extracts)?

  • Methodological Answer :

  • SPME-GC-MS : Use a Carboxen/PDMS fiber for headspace extraction (50°C, 30 min) coupled with GC-MS (DB-5MS column, 60–250°C gradient). Calibrate against deuterated internal standards (e.g., d₆-isothiocyanate) to account for matrix effects .
  • HPLC-UV : Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm. Pre-column derivatization with dansyl chloride enhances sensitivity .

Q. How can logP values for this compound be computationally predicted to assess hydrophobicity?

  • Methodological Answer : Apply the Moriguchi logP model, which incorporates 13 structural parameters (e.g., presence of isothiocyanate groups, alkyl chain length). Input the compound’s SMILES string into software like DRAGON or Molinspiration for calculation. Validate experimentally via shake-flask method (octanol/water partitioning) .

Q. What purification strategies mitigate degradation of this compound during isolation?

  • Methodological Answer :

  • Low-temperature silica gel chromatography : Use hexane/ethyl acetate (9:1) as eluent at 4°C to reduce thermal decomposition.
  • Inert storage : Store under argon at -20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the rearrangement behavior of this compound under thermal stress?

  • Methodological Answer : Perform time-resolved GC-MS analysis at incremental temperatures (25–100°C). Calculate Gibbs free energy (ΔG) of intermediates via DFT simulations (e.g., Gaussian 16, B3LYP/6-31G* basis set). Key findings:

  • Rearrangement proceeds via a thiiranium ion intermediate, stabilized by hexyl chain hyperconjugation.
  • Activation energy (Eₐ) correlates with alkyl chain length; longer chains reduce rearrangement rates .

Q. How does this compound interact with Nrf2-Keap1 pathways to induce phase II detoxification enzymes?

  • Methodological Answer :

  • Cellular assays : Treat HepG2 cells with 10–100 µM compound for 24h. Measure Nrf2 nuclear translocation via immunofluorescence.
  • Western blotting : Quantify HO-1 and NQO1 expression. Compare to sulforaphane (positive control) and use Keap1 siRNA to confirm pathway specificity .

Q. What computational strategies optimize this compound’s stability in aqueous environments for drug delivery?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate solvation in explicit water (GROMACS, CHARMM36 force field). Analyze hydrogen bonding between isothiocyanate and water.
  • Derivatization : Introduce benzoyl groups at strategic positions to reduce water accessibility (e.g., via Steglich esterification). Validate stability via accelerated degradation studies (40°C, 75% RH) .

Q. How can enantioselective synthesis of this compound be scaled while maintaining optical purity?

  • Methodological Answer :

  • Continuous flow chemistry : Use a microreactor with immobilized chiral catalysts (e.g., L-proline derivatives) for precise residence time control.
  • In-line monitoring : Integrate polarimetric sensors to detect real-time enantiomeric excess (ee). Optimize parameters via response surface methodology (RSM) .

Q. What role do alkyl chain length and stereochemistry play in this compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with varying chain lengths (C4–C8) and enantiomers. Test against Candida albicans via broth microdilution (CLSI M27-A3).
  • Membrane permeability assays : Use fluorescent probes (e.g., DiOC₆) to quantify fungal membrane disruption via flow cytometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.